1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2,6-dioxo-3-[(pyridin-4-ylcarbonyl)amino]hexahydropyrimidine-4-carboxamide
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Overview
Description
1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2,6-dioxo-3-[(pyridin-4-ylcarbonyl)amino]hexahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl, methoxyphenyl, and pyridinylcarbonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2,6-dioxo-3-[(pyridin-4-ylcarbonyl)amino]hexahydropyrimidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dichlorophenyl and methoxyphenyl derivatives, followed by their coupling with pyridinylcarbonyl groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are essential to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2,6-dioxo-3-[(pyridin-4-ylcarbonyl)amino]hexahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2,6-dioxo-3-[(pyridin-4-ylcarbonyl)amino]hexahydropyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2,6-dioxo-3-[(pyridin-4-ylcarbonyl)amino]hexahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2,6-dioxo-3-[(pyridin-4-ylcarbonyl)amino]hexahydropyrimidine-4-carboxamide
- 1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2,6-dioxo-3-[(pyridin-3-ylcarbonyl)amino]hexahydropyrimidine-4-carboxamide
- 1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2,6-dioxo-3-[(pyridin-2-ylcarbonyl)amino]hexahydropyrimidine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C24H19Cl2N5O5 |
---|---|
Molecular Weight |
528.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2,6-dioxo-3-(pyridine-4-carbonylamino)-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C24H19Cl2N5O5/c1-36-17-5-2-15(3-6-17)28-23(34)20-13-21(32)30(16-4-7-18(25)19(26)12-16)24(35)31(20)29-22(33)14-8-10-27-11-9-14/h2-12,20H,13H2,1H3,(H,28,34)(H,29,33) |
InChI Key |
DGDACMHOPGMUMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=O)N2NC(=O)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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